7-Bromoquinoline-8-carbaldehyde
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Overview
Description
7-Bromoquinoline-8-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a bromine atom at the 7th position and an aldehyde group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-8-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the bromination of 8-hydroxyquinoline using bromine in chloroform to yield 7-bromo-8-hydroxyquinoline, which is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products:
Oxidation: 7-Bromoquinoline-8-carboxylic acid.
Reduction: 7-Bromoquinoline-8-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromoquinoline-8-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Bromoquinoline-8-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure with a chlorine atom and an aldehyde group at different positions.
5-Bromoquinoline-8-carbaldehyde: Similar structure with the bromine atom at the 5th position.
Uniqueness: 7-Bromoquinoline-8-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which can influence its reactivity and potential applications. Its distinct structure allows for targeted modifications and functionalization in synthetic chemistry.
Biological Activity
7-Bromoquinoline-8-carbaldehyde is a heterocyclic compound known for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound features a bromine atom at the 7-position and an aldehyde functional group at the 8-position of the quinoline structure, which contributes to its diverse chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H6BrN
- Molecular Weight : 236.06 g/mol
The unique structural features of this compound enable it to interact with various biological targets, including enzymes and receptors, influencing several biochemical pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation. The compound's ability to disrupt cellular processes could be linked to its interactions with enzymes critical for bacterial survival.
Anticancer Activity
In terms of anticancer properties, this compound has shown potential as an inhibitor of topoisomerase enzymes, which are essential for DNA replication and repair. Inhibition of these enzymes can lead to apoptosis in cancer cells, making this compound a candidate for further therapeutic development .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with specific molecular targets, potentially leading to:
- Enzyme Inhibition : Disruption of enzyme function involved in critical cellular processes.
- Receptor Interaction : Alteration of receptor activity that may influence signal transduction pathways.
These interactions are crucial for understanding the therapeutic potential and mechanisms of action of this compound.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided in the table below:
Compound Name | Structural Features | Key Differences |
---|---|---|
3-Bromoquinoline | Bromine at the 3-position | Lacks aldehyde group; different reactivity |
2-Chloroquinoline-3-carbaldehyde | Chlorine instead of bromine | Alters reactivity due to different halogen |
Quinoline | No halogen substitution | Basic structure without additional functional groups |
5-Bromoquinoline-8-carboxylic acid | Carboxylic acid group instead of aldehyde | Alters polarity and potential applications |
The combination of a bromine atom and an aldehyde group in this compound provides distinct reactivity options not found in other similar compounds, enhancing its utility in synthetic organic chemistry and medicinal research.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial effects against various strains, demonstrating significant inhibition rates comparable to established antibiotics.
- Anticancer Potential : In vitro studies showed that treatment with this compound resulted in reduced viability of cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C10H6BrNO |
---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
7-bromoquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |
InChI Key |
UQSNRYLULNTVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)C=O)N=C1 |
Origin of Product |
United States |
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